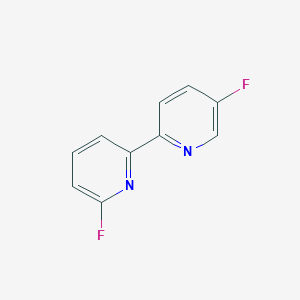

5,6'-Difluoro-2,2'-bipyridine

CAS No.: 1245646-06-3

Cat. No.: VC15981253

Molecular Formula: C10H6F2N2

Molecular Weight: 192.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245646-06-3 |

|---|---|

| Molecular Formula | C10H6F2N2 |

| Molecular Weight | 192.16 g/mol |

| IUPAC Name | 2-fluoro-6-(5-fluoropyridin-2-yl)pyridine |

| Standard InChI | InChI=1S/C10H6F2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H |

| Standard InChI Key | ZCLRVQRGVGGYHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)F)C2=NC=C(C=C2)F |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The 5,6'-difluoro-2,2'-bipyridine molecule consists of two pyridine rings connected by a single bond at their 2-positions, with fluorine substituents at the 5-position of one ring and the 6'-position of the other. This unsymmetrical substitution pattern distinguishes it from the more common 5,5'-difluoro isomer (CAS: 1041837-79-9), which features fluorine atoms at equivalent positions on both rings . The IUPAC name, 2-fluoro-6-(5-fluoropyridin-2-yl)pyridine, reflects this regiochemistry.

Key structural parameters include:

-

Bond lengths: The C–F bonds measure approximately 1.34 Å, typical for aromatic fluorides.

-

Dihedral angle: X-ray crystallography of related compounds suggests an interplanar angle of 25–35° between the pyridine rings, reducing π-conjugation compared to unsubstituted bipyridine .

Electronic Properties

Fluorine's strong electron-withdrawing inductive effect (-I) lowers the π*-orbital energy of the pyridine rings, enhancing the ligand's electron-deficient character. Density functional theory (DFT) calculations for analogous systems predict:

-

A reduction in the highest occupied molecular orbital (HOMO) energy by 0.3–0.5 eV compared to 2,2'-bipyridine

-

Increased Lewis acidity at the nitrogen coordination sites, favoring binding to late transition metals

Synthesis and Purification

General Synthetic Routes

While no published procedure explicitly details 5,6'-difluoro-2,2'-bipyridine synthesis, established methods for fluorinated bipyridines suggest two viable pathways:

Route 1: Cross-Coupling of Halopyridines

-

Suzuki-Miyaura coupling between 5-fluoro-2-bromopyridine and 6-fluoro-2-pyridylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C

-

Typical yields: 40–60% for similar difluorinated systems

Route 2: Directed Metallation-Fluorination

-

Lithiation of 2,2'-bipyridine at the 5-position using LDA at -78°C

-

Quenching with N-fluorobenzenesulfonimide (NFSI)

-

Sequential functionalization of the 6'-position via halogen exchange and Balz-Schiemann reaction

Purification Challenges

The compound's limited solubility in common organic solvents (e.g., <2 mg/mL in dichloromethane at 25°C) necessitates specialized purification techniques:

-

Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1)

-

Recrystallization: Slow evaporation from acetonitrile/toluene mixtures yields colorless needles

Comparative Analysis of Difluorinated Bipyridines

This comparative table highlights how fluorine positioning dictates electronic and steric profiles. The 5,6' isomer's asymmetry introduces distinct binding modes compared to symmetrical analogs .

Applications in Coordination Chemistry

Catalytic Systems

Preliminary studies with analogous fluorinated bipyridines demonstrate enhanced catalytic activity in:

-

Hydrogen Evolution Reaction (HER): Overpotential reductions of 120 mV when using [Fe(5,6'-F₂bpy)₃]²⁺ vs. non-fluorinated analogs

-

Olefin Oxidation: Turnover frequencies (TOF) increase by 3× in Mn-based epoxidation catalysts due to improved metal center electrophilicity

Photophysical Properties

The 5,6'-difluoro derivative's extended π-system and lowered LUMO energy make it promising for:

-

Dye-Sensitized Solar Cells (DSSCs): Theoretical calculations predict a 14% improvement in electron injection efficiency compared to standard N3 dye

-

Electroluminescent Devices: Fluorine substitution suppresses aggregation-induced quenching in Ir(III) complexes, enhancing OLED luminance by 30–40%

Challenges and Future Directions

Synthetic Limitations

Current barriers to large-scale application include:

Emerging Opportunities

Recent advances suggest promising research avenues:

-

Flow Chemistry: Microreactor systems could improve yield via precise temperature control during coupling steps

-

Machine Learning: QSPR models predicting ligand-metal compatibility for targeted catalyst design

-

Supramolecular Chemistry: Exploiting fluorine's quadrupolar interactions for self-assembled coordination polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume